molecular formula C30H46O13 B1255478 Forskoditerpenoside B

Forskoditerpenoside B

Cat. No.: B1255478
M. Wt: 614.7 g/mol
InChI Key: MJXRITGQSVKANC-RUGSHEQUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Forskoditerpenoside B is a labdane diterpene glycoside isolated from the ethanolic extract of Coleus forskohlii (Wild.) Briq., a medicinal plant native to subtropical and tropical regions . Structurally, it belongs to the diterpenoid family, characterized by a labdane skeleton (a bicyclic diterpene core) conjugated with a glycosidic moiety. Its molecular weight, inferred from mass spectrometry (LC-MS/MS), is approximately 615.29 g/mol (m/z 615.29 for [M+H]⁺) .

This compound is a minor constituent compared to the well-studied forskolin, the primary bioactive diterpene in C. forskohlii.

Properties

Molecular Formula

C30H46O13

Molecular Weight

614.7 g/mol

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10b-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate

InChI

InChI=1S/C30H46O13/c1-9-27(6)12-17(34)30(38)28(7)18(42-25-21(37)20(36)19(35)16(13-31)41-25)10-11-26(4,5)23(28)22(39-14(2)32)24(40-15(3)33)29(30,8)43-27/h9,16,18-25,31,35-38H,1,10-13H2,2-8H3/t16-,18+,19-,20+,21-,22+,23+,24+,25+,27+,28+,29-,30+/m1/s1

InChI Key

MJXRITGQSVKANC-RUGSHEQUSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@]4(C(=O)C[C@](O[C@@]4([C@H]1OC(=O)C)C)(C)C=C)O)C

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C

Synonyms

forskoditerpenoside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and analytical differences between Forskoditerpenoside B and related diterpenoids from C. forskohlii:

Compound Molecular Formula Molecular Weight (g/mol) Source Key Pharmacological Activities Analytical Methods References
This compound Likely C₂₈H₄₄O₁₁* ~615.29 ([M+H]⁺) Whole-plant ethanolic extract Relaxative effects (inferred); structural glycosylation may enhance solubility or bioavailability LC-MS/MS, HPTLC
Forskolin C₂₂H₃₄O₇ 410.5 Roots Potent cAMP activation, bronchodilation, antihypertensive, cardiotonic HPTLC, HPLC
Iso-forskolin C₂₂H₃₄O₇ 410.5 Roots Moderate cAMP activation; smooth muscle relaxation (weaker than forskolin) HPTLC
Forskoditerpenoside A Not specified Not reported Whole-plant ethanolic extract Relaxative effects (structural analog of B) LC-MS/MS
Forskoditerpenoside C C₂₈H₄₄O₁₁ 556.65 Whole-plant ethanolic extract Relaxative effects; confirmed via zebrafish models LC-MS/MS, NMR
Forskoditerpenoside D C₃₀H₄₆O₁₂ 598.69 Whole-plant ethanolic extract Relaxative effects; diacetate modifications NMR, LC-MS/MS
9-Deoxyforskolin C₂₂H₃₂O₆ 392.5 Roots Weak cAMP activity; anti-inflammatory HPTLC

Note: this compound’s molecular formula is inferred from structurally similar glycosides (e.g., Forskoditerpenoside C and D).

Key Findings:

Structural Differentiation: Forskolin vs. Glycosides: Forskolin lacks glycosidic side chains, whereas Forskoditerpenosides (A–D) feature β-D-glucopyranosyloxy groups, enhancing hydrophilicity . This modification may reduce membrane permeability but improve aqueous solubility. Iso-forskolin: A positional isomer of forskolin with a 6-acetyl-7-deacetyl configuration, resulting in weaker cAMP activation .

Pharmacological Activity: Forskolin remains the most potent cAMP inducer (EC₅₀ ~1 µM), critical for its therapeutic applications in asthma and glaucoma . In contrast, Forskoditerpenosides exhibit relaxative effects but lack direct cAMP activation data . Iso-forskolin’s cAMP activity is ~50% weaker than forskolin, as shown in rat liver homogenate assays .

Analytical Challenges: Forskolin and iso-forskolin are quantified via HPTLC due to their abundance in roots . Forskoditerpenosides require LC-MS/MS for detection due to low concentrations and structural complexity .

Biosynthetic Variation: Forskolin content varies significantly across C. forskohlii chemotypes (0.1–1.024% dry weight), whereas diterpene glycosides like this compound are consistently minor constituents .

Q & A

Q. What are the key structural features of Forskoditerpenoside B, and how do they influence its pharmacological activity?

  • Methodological Answer : Structural elucidation relies on techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). For this compound (Compound ID: 16215884), the diterpenoid backbone and glycosidic side chain are critical for bioactivity. Compare spectral data with known analogs to confirm stereochemistry, and use molecular docking to predict binding affinities to target proteins .

Q. What experimental protocols are recommended for isolating this compound from plant sources?

  • Methodological Answer : Employ bioassay-guided fractionation using column chromatography (e.g., silica gel, Sephadex LH-20) followed by HPLC purification. Solvent systems should be optimized for polarity (e.g., chloroform-methanol gradients). Validate purity via HPLC-DAD (>95%) and characterize using high-resolution MS .

Q. How should researchers design initial pharmacological screening studies for this compound?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive and negative controls. For example, test COX-2 inhibition at concentrations of 1–100 µM. Include triplicate biological replicates and statistical analysis (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies on this compound address conflicting bioactivity data across different cell lines?

  • Methodological Answer : Apply network pharmacology to map multi-target interactions (e.g., using KEGG pathway analysis). Use RNA sequencing to identify cell-specific gene expression patterns affecting drug response. Validate hypotheses with CRISPR knockouts or siRNA silencing of candidate genes .

Q. What systematic approaches resolve contradictions in this compound’s reported pharmacokinetic properties?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines. Extract data on bioavailability, half-life, and metabolism from preclinical studies. Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analysis (e.g., animal models vs. in vitro systems) .

Q. How should comparative studies between this compound and its analogs (e.g., Keioside) be designed to evaluate structure-activity relationships?

  • Methodological Answer : Use a matched-pair design with analogs sharing core scaffolds. Test compounds at equimolar concentrations in parallel assays (e.g., antioxidant ORAC, NF-κB inhibition). Apply molecular dynamics simulations to compare binding stability in target proteins .

Q. What methodologies are critical for studying this compound’s synergistic effects in multi-component herbal formulations?

  • Methodological Answer : Implement LC-MS/MS-based metabolomics to profile compound interactions. Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy. Validate findings in ex vivo models (e.g., isolated organ baths) .

Q. How can researchers optimize this compound’s stability in formulation studies?

  • Methodological Answer : Perform accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use HPLC to monitor degradation products. Employ cyclodextrin encapsulation or lipid nanoparticles to enhance solubility and shelf-life .

Q. What validation steps are required when using in silico models to predict this compound’s toxicity?

  • Methodological Answer : Cross-validate QSAR predictions with in vitro assays (e.g., Ames test, hepatocyte viability). Use molecular dynamics to assess false-positive rates in docking studies. Benchmark against known toxic diterpenoids (e.g., triptolide) .

Q. How can ethical frameworks guide in vivo studies of this compound’s neuroprotective effects?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). Use the ARRIVE 2.0 guidelines for animal studies: justify sample sizes, minimize pain via anesthesia, and include sham-operated controls. Obtain IRB approval for translational protocols .

Methodological Resources

  • Structural Validation : NMR (¹H, ¹³C, 2D-COSY), HR-ESI-MS .
  • Data Reproducibility : PRISMA for systematic reviews, triplicate assays with p-values <0.05 .
  • Ethical Compliance : FINER criteria, ARRIVE 2.0 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Forskoditerpenoside B
Reactant of Route 2
Forskoditerpenoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.